molecular formula C19H24ClNO5 B12425436 S-(-)-Tretoquinol-d9 Hydrochloride

S-(-)-Tretoquinol-d9 Hydrochloride

Cat. No.: B12425436
M. Wt: 390.9 g/mol
InChI Key: UHSXRTHJCJGEKG-HHAYSADNSA-N
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Description

S-(-)-Tretoquinol-d9 (hydrochloride): is a deuterated form of tretoquinol, a compound known for its pharmacological properties. The deuterium labeling is used to study the pharmacokinetics and metabolic pathways of the compound. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-Tretoquinol-d9 (hydrochloride) involves the deuteration of tretoquinol. This process typically includes the introduction of deuterium atoms into the tretoquinol molecule through catalytic hydrogenation using deuterium gas. The reaction conditions often require a palladium or platinum catalyst under controlled temperature and pressure to ensure selective deuteration.

Industrial Production Methods: Industrial production of S-(-)-Tretoquinol-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.

Chemical Reactions Analysis

Types of Reactions: S-(-)-Tretoquinol-d9 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced back to its parent alcohol form.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Parent alcohol form.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

S-(-)-Tretoquinol-d9 (hydrochloride) is widely used in scientific research due to its unique properties:

    Chemistry: It is used to study reaction mechanisms and isotope effects.

    Biology: The compound is employed in metabolic studies to trace the pathways and interactions within biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of S-(-)-Tretoquinol-d9 (hydrochloride) involves its interaction with specific molecular targets. The deuterium atoms in the compound provide a unique way to study its metabolic pathways and interactions. The compound acts on various receptors and enzymes, influencing their activity and providing insights into their function.

Comparison with Similar Compounds

    Tretoquinol: The non-deuterated form of the compound.

    Deuterated analogs: Other deuterated compounds used for similar research purposes.

Uniqueness: S-(-)-Tretoquinol-d9 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in studying metabolic pathways and pharmacokinetics. The hydrochloride salt form further enhances its solubility and stability, making it a valuable tool in various research fields.

Properties

Molecular Formula

C19H24ClNO5

Molecular Weight

390.9 g/mol

IUPAC Name

(1S)-1-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride

InChI

InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H/t14-;/m0./s1/i1D3,2D3,3D3;

InChI Key

UHSXRTHJCJGEKG-HHAYSADNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C[C@H]2C3=CC(=C(C=C3CCN2)O)O.Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.Cl

Origin of Product

United States

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